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Compound of Interest

Compound Name: Isobutyl salicylate

Cat. No.: B1217168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isobutyl salicylate for use in

flavor formulation, including its sensory profile, physicochemical properties, and recommended

applications. The accompanying protocols offer detailed methodologies for sensory evaluation

and quantitative analysis to guide researchers and flavor chemists in their development work.

Introduction to Isobutyl Salicylate in Flavor
Applications
Isobutyl salicylate (FEMA No. 2213) is a flavoring substance recognized for its unique

aromatic profile that can impart novel and enhancing characteristics to a variety of food and

beverage products. While it has a more established history in the fragrance industry, its

application in flavors offers an opportunity for innovation. The Joint FAO/WHO Expert

Committee on Food Additives (JECFA) has evaluated isobutyl salicylate and expressed "no

safety concern at current levels of intake when used as a flavouring agent"[1].

Organoleptic Profile: At a concentration of 3.00 ppm in water, isobutyl salicylate is described

as having a sweet, cooling, and spicy taste with fruity nuances[1]. Its overall flavor and aroma

profile is complex, with the following descriptors being commonly reported:

Primary Notes: Sweet, spicy, cooling, wintergreen nuance[1][2].

Secondary Notes: Herbaceous-green, slightly floral, with orchid-like nuances[3].
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Subtle Undertones: A hay-like and slightly metallic background note, which is characteristic

of many salicylates, may also be perceived[3].

Physicochemical Properties and Specifications
A summary of the key physicochemical properties of isobutyl salicylate is presented in Table

1. This data is essential for understanding its behavior in different food matrices and during

processing.

Property Value Reference

Synonyms

Isobutyl 2-hydroxybenzoate, 2-

Methylpropyl 2-

hydroxybenzoate

[1]

CAS Number 87-19-4 [1]

FEMA Number 2213 [1][2]

JECFA Number 902 [1]

Molecular Formula C₁₁H₁₄O₃ [1]

Molecular Weight 194.23 g/mol [1]

Appearance Colorless to pale yellow liquid [3][4]

Purity ≥98% [3]

Boiling Point 260 - 262 °C [4]

Flash Point
> 93.3 °C (> 200.0 °F) (Closed

Cup)
[5]

Solubility
Insoluble in water; soluble in

ethanol and oils
[3]

Applications in Flavor Formulations
While detailed quantitative data for a wide range of applications is limited, isobutyl salicylate
is noted for its potential use in specific flavor categories. Its complex profile makes it a versatile

ingredient for building unique flavor experiences.
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Recommended Usage Levels
The primary quantitative guidance available suggests a maximum use level of up to 3.00 ppm

in the final product[1][2]. It is mentioned as being used in beer and a variety of fruit flavors,

though often at very low levels[3]. Due to its potent character, it is recommended to start

evaluations at much lower concentrations (e.g., in the parts-per-billion range) and incrementally

increase to the desired sensory effect.

Potential Applications
Based on its flavor profile, isobutyl salicylate can be a valuable component in the following

flavor types:

Fruit Flavors: Its fruity and sweet notes can enhance and add complexity to berry, grape, and

other dark fruit flavors. It may also be used to introduce a novel nuance to tropical and

orchard fruit profiles.

Beverages: In non-alcoholic beverages, it can provide a cooling sensation and a spicy lift. Its

use in beer is documented, where it could contribute to the overall aromatic bouquet,

particularly in craft and specialty beers[3].

Confectionery: The sweet, spicy, and cooling aspects of isobutyl salicylate make it suitable

for use in hard candies, chewing gum, and mint-flavored products.

Herbal and Floral Flavors: Its natural herbaceous and floral notes can be used to build

complex herbal and floral flavor profiles for teas, liqueurs, and other botanical-themed

products.

Experimental Protocols
The following sections provide detailed protocols for the sensory evaluation and quantitative

analysis of isobutyl salicylate in flavor applications.

Protocol for Sensory Evaluation: Difference-from-
Control Test
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This protocol is designed to determine the sensory contribution of isobutyl salicylate in a

simple beverage matrix and to establish its approximate detection and recognition thresholds.

Objective: To evaluate the sensory characteristics of isobutyl salicylate at varying

concentrations in a 5% sucrose solution and to determine the concentration at which a

statistically significant difference from a control sample is perceived.

Materials and Equipment:

Isobutyl salicylate (food grade)

Sucrose

Deionized, odor-free water

Volumetric flasks and pipettes

Glass beakers

Analytical balance

Sensory evaluation booths with controlled lighting and ventilation

Coded sample cups

Water for palate cleansing

Data collection software or ballots

Procedure:

Stock Solution Preparation:

Prepare a 1000 ppm stock solution of isobutyl salicylate in 95% ethanol.

From this, prepare a 10 ppm aqueous stock solution by diluting with deionized water.

Ensure complete dissolution.

Sample Preparation:
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Prepare a 5% (w/v) sucrose solution in deionized water to serve as the base.

Prepare a series of test samples by spiking the 5% sucrose solution with the 10 ppm

aqueous stock solution to achieve final concentrations of 0.05, 0.1, 0.5, 1.0, 2.0, and 3.0

ppm of isobutyl salicylate.

Prepare a control sample of the 5% sucrose solution with no added isobutyl salicylate.

Sensory Panel:

Recruit 15-20 trained sensory panelists.

Brief the panelists on the nature of the test, ensuring they are aware they will be

evaluating samples for differences in aroma and flavor.

Testing Protocol (Triangle Test):

For each concentration, present the panelists with three coded samples (a triad). Two of

the samples are identical (either both control or both test sample), and one is different.

The order of presentation of the triads should be randomized for each panelist.

Instruct the panelists to taste each sample from left to right and identify the sample that is

different from the other two.

After identifying the odd sample, ask them to describe the perceived flavor and aroma

attributes of that sample.

Ensure panelists cleanse their palate with water between each triad.

Data Analysis:

For each concentration, tabulate the number of correct identifications of the odd sample.

Use statistical tables for the triangle test to determine if the number of correct

identifications is significant at a given confidence level (typically p < 0.05).
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The lowest concentration at which a statistically significant difference is detected is the

detection threshold.

Analyze the descriptors provided by the panelists to characterize the flavor profile at

different concentrations. The lowest concentration at which the characteristic flavor of

isobutyl salicylate is consistently identified is the recognition threshold.

Experimental Workflow for Sensory Evaluation

Preparation

Evaluation

Data Analysis
Prepare 1000 ppm Stock Solution

(in Ethanol) Prepare 10 ppm Aqueous Stock
Spike Base to Create
Test Concentrations

(0.05 - 3.0 ppm)

Prepare 5% Sucrose Solution
(Base) Conduct Triangle Tests

(Randomized Order)Brief Sensory Panel Panelists Describe Odd Sample Tabulate Correct Identifications Statistical Analysis
(p < 0.05)

Determine Detection Threshold

Determine Recognition Threshold

Click to download full resolution via product page

Caption: Workflow for the sensory evaluation of isobutyl salicylate.

Protocol for Quantitative Analysis: GC-MS
This protocol outlines a method for the quantification of isobutyl salicylate in a clear beverage

matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with liquid-liquid extraction.

Objective: To accurately quantify the concentration of isobutyl salicylate in a beverage

sample.

Materials and Equipment:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
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Autosampler vials

Centrifuge and centrifuge tubes (50 mL)

Vortex mixer

Pipettes and volumetric flasks

Analytical balance

Isobutyl salicylate standard (>99% purity)

Internal Standard (e.g., Methyl Salicylate, if not present in the sample)

Hexane (or other suitable non-polar solvent, HPLC grade)

Anhydrous sodium sulfate

Beverage sample

Procedure:

Standard and Internal Standard Preparation:

Prepare a 1000 ppm stock solution of isobutyl salicylate in hexane.

Prepare a 1000 ppm stock solution of the internal standard (IS) in hexane.

Create a series of calibration standards by diluting the isobutyl salicylate stock solution

with hexane to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1.0,

2.0, 5.0 ppm).

Spike each calibration standard with the IS to a constant concentration (e.g., 1 ppm).

Sample Preparation (Liquid-Liquid Extraction):

Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.
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Spike the sample with the IS to the same concentration as the calibration standards (1

ppm).

Add 10 mL of hexane to the centrifuge tube.

Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

Carefully transfer the upper hexane layer to a clean vial containing a small amount of

anhydrous sodium sulfate to remove any residual water.

Transfer the dried hexane extract to a GC-MS autosampler vial.

GC-MS Analysis:

GC Conditions (example):

Injector: Splitless mode, 250°C

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

Oven Program: 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min

Carrier Gas: Helium, constant flow of 1.0 mL/min

MS Conditions (example):

Ion Source: Electron Ionization (EI), 70 eV

Source Temperature: 230°C

Quadrupole Temperature: 150°C

Mode: Selected Ion Monitoring (SIM)

Ions to Monitor:

Isobutyl Salicylate: m/z 120 (quantifier), 138, 92
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Internal Standard (Methyl Salicylate): m/z 120, 152, 92 (Note: If using Methyl

Salicylate as IS, ensure its quantifier ion does not interfere with Isobutyl Salicylate)

Data Analysis and Quantification:

Integrate the peak areas for the quantifier ions of isobutyl salicylate and the internal

standard.

Calculate the ratio of the peak area of isobutyl salicylate to the peak area of the internal

standard for each calibration standard.

Construct a calibration curve by plotting the peak area ratio against the concentration of

isobutyl salicylate.

Calculate the peak area ratio for the beverage sample and determine its concentration

using the calibration curve.

Workflow for GC-MS Quantification
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Sample & Standard Preparation
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Caption: Workflow for the quantitative analysis of isobutyl salicylate.
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Stability and Interactions
Stability: Isobutyl salicylate is generally a stable molecule under normal conditions of use and

storage[3][5]. However, its stability in specific food matrices and under various processing

conditions (e.g., pasteurization, baking, exposure to light) should be empirically determined for

each new application to ensure the flavor profile remains consistent throughout the product's

shelf life.

Interactions: The interaction of isobutyl salicylate with other flavor compounds is not well-

documented in publicly available literature. However, based on its chemical nature as an ester

with phenolic and aromatic characteristics, it is likely to have synergistic or blending effects with

other flavor molecules. For instance, it may blend well with fruity esters to enhance ripeness,

with vanilla and coumarin for sweet-creamy notes, and with other spicy compounds to create a

more complex spice profile. Experimental blending studies are recommended to explore these

potential synergies.

Logical Relationship in Flavor Formulation
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Flavor Concept Development
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Caption: Logical workflow for incorporating isobutyl salicylate into a flavor formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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